(E)-2-methyl-6-methylenenona-2,7-diene
Description
Properties
Molecular Formula |
C11H18 |
|---|---|
Molecular Weight |
150.26 g/mol |
IUPAC Name |
(7E)-2-methyl-6-methylidenenona-2,7-diene |
InChI |
InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,4,6,9H2,1-3H3/b7-5+ |
InChI Key |
YMHULONGGKKYSQ-FNORWQNLSA-N |
Isomeric SMILES |
C/C=C/C(=C)CCC=C(C)C |
Canonical SMILES |
CC=CC(=C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Wittig Olefination
The Wittig reaction is a plausible method for constructing the exocyclic methylene group. A hypothetical pathway involves:
-
Ylide Preparation : Triphenylphosphine reacts with methyl iodide to form a phosphonium salt, which is deprotonated to generate the ylide.
-
Aldehyde Coupling : The ylide reacts with a suitably substituted aldehyde (e.g., 6-methylnon-2-enal) to yield the target diene.
Example Reaction :
Dehydration of Alcohol Precursors
Elimination reactions offer a route to introduce double bonds. For example, acid-catalyzed dehydration of 2-methyl-6-hydroxy-nona-7-ene could produce the diene via β-hydride elimination.
Conditions :
-
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.
-
Temperature: 80–120°C.
Challenges and Considerations
Stereochemical Control
Achieving the (E)-configuration necessitates precise control over reaction conditions. Transition metal catalysts (e.g., palladium) may promote stereoselective olefin formation, but no specific protocols are documented.
Industrial and Research Relevance
The compound’s application in fragrance synthesis highlights its commercial value. Future research should prioritize developing scalable, stereocontrolled syntheses to broaden utility.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-6-methylenenona-2,7-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diene can participate in electrophilic substitution reactions, where electrophiles such as halogens or acids add to the double bonds.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes, alkylated products.
Scientific Research Applications
(E)-2-methyl-6-methylenenona-2,7-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism by which (E)-2-methyl-6-methylenenona-2,7-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds act as reactive sites for electrophiles and nucleophiles, facilitating a range of transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Compounds
Table 1: Key Structural Parameters of Selected Dienes
Key Findings :
- Steric Effects: The methyl groups in this compound introduce steric hindrance, limiting rotational freedom compared to the planar cyclohexadienone derivative .
- Electronic Delocalization: Unlike photochromic diarylethenes, which exhibit reversible conjugation upon irradiation, this compound lacks photochromism due to fixed conjugation and absence of aryl groups .
Reactivity and Stability Under Chemical Conditions
Table 2: Reactivity Comparison
Mechanistic Insights :
- This compound resists base-induced rearrangements observed in diarylethenes (e.g., formation of bicyclic byproducts) due to its aliphatic backbone and lack of electron-deficient aryl groups .
- The cyclohexadienone analog undergoes nucleophilic addition at the ketone group, a reactivity absent in the methylidene-substituted diene .
Q & A
Q. How can interdisciplinary approaches enhance research on this compound’s biological interactions?
- Methodological Answer :
- Combine in vitro assays (e.g., enzyme inhibition studies) with molecular docking simulations.
- Integrate synthetic chemistry with metabolomics to track cellular uptake and metabolic fate.
- Ensure ethical compliance in biological testing by referencing institutional guidelines .
Key Considerations for Data Presentation
- Tables : Include comparative data (e.g., yields, spectroscopic peaks) with error margins and statistical significance.
- Figures : Use schematics for reaction mechanisms and annotated spectra for structural assignments.
- Referencing : Cite primary literature and avoid non-peer-reviewed sources (e.g., commercial websites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
